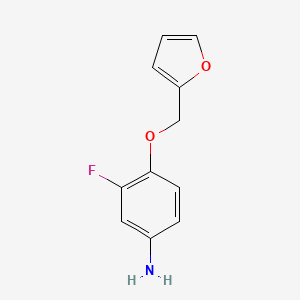

3-Fluoro-4-(2-furylmethoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(furan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9/h1-6H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJYRSFKPHTQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 2 Furylmethoxy Aniline and Cognate Structures

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 3-fluoro-4-(2-furylmethoxy)aniline (B1342766) reveals two primary disconnection points. The first is the carbon-nitrogen bond of the aniline (B41778) group, suggesting a late-stage reduction of a corresponding nitroaromatic precursor. The second key disconnection is the ether linkage, which can be formed through the reaction of a phenol (B47542) or an aniline derivative with a suitable furfuryl electrophile. This leads to two main synthetic pathways: one commencing with a pre-functionalized fluorinated nitrobenzene (B124822) and the other involving the formation of the ether bond before the introduction or modification of the nitrogen-containing group.

Aromatic Nucleophilic Substitution (SNAr) Approaches to the Fluorinated Aniline Core

Aromatic nucleophilic substitution (SNAr) is a powerful tool for constructing the fluorinated aniline core of the target molecule. researchgate.net This approach leverages the electron-withdrawing nature of substituents on the aromatic ring to facilitate the displacement of a leaving group by a nucleophile. pressbooks.pub

Utilization of Ortho-Substituted Fluorine for SNAr

The fluorine atom positioned ortho to an activating group, such as a nitro group, is susceptible to nucleophilic attack. In the synthesis of related structures like 3-fluoro-4-morpholinoaniline (B119058), the starting material 1,2-difluoro-4-nitrobenzene undergoes SNAr with morpholine (B109124). researchgate.net The nitro group strongly activates the C4 position for nucleophilic attack, leading to the displacement of the fluorine atom at that position. This principle can be extended to the synthesis of this compound, where the fluorine at the C4 position of a suitably activated precursor would be the target for substitution.

Strategic Introduction of the Furylmethoxy Group via Phenol or Aniline Precursors

The furylmethoxy moiety can be introduced via Williamson ether synthesis. This involves the reaction of a phenoxide or an appropriately protected aniline with 2-(chloromethyl)furan (B1296002) or a similar electrophile. A plausible route could start with 3-fluoro-4-nitrophenol, which upon deprotonation with a base like sodium hydride or potassium carbonate, would form a phenoxide. This nucleophile can then react with furfuryl chloride to yield 3-fluoro-4-(2-furylmethoxy)-1-nitrobenzene.

Alternatively, the ether linkage can be formed from an aniline precursor. Protecting the amine functionality, for instance as an acetamide, allows for the subsequent etherification of a hydroxyl group at the para position.

Considerations for Regioselectivity and Stereocontrol in SNAr Reactions

Regioselectivity is a critical consideration in these synthetic sequences. The presence and position of electron-withdrawing groups dictate the site of nucleophilic attack in SNAr reactions. pressbooks.pub For instance, in 1,2-difluoro-4-nitrobenzene, the nitro group directs the incoming nucleophile to the para position (C4), ensuring the desired regiochemical outcome. researchgate.net

When starting with precursors that have multiple potential reaction sites, protecting groups are often necessary to prevent side reactions. For example, protecting the amino group of an aniline derivative can prevent its reaction during the etherification step.

Reductive Transformations for Aniline Moiety Formation

The final step in many synthetic routes to this compound is the reduction of a nitro group to an amine.

Catalytic Hydrogenation of Nitroaromatic Precursors

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroaromatic compounds. sci-hub.se This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. sci-hub.se The reaction conditions are generally mild, offering high yields and clean conversions. For instance, the nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) is effectively reduced to an amine using iron powder and ammonium (B1175870) chloride in a mixture of methanol (B129727) and water. researchgate.net A similar approach can be employed for the reduction of the 3-fluoro-4-(2-furylmethoxy)-1-nitrobenzene intermediate.

| Precursor | Reagents and Conditions | Product | Yield |

| 4-(2-Fluoro-4-nitrophenyl)morpholine | Fe/NH4Cl, MeOH/H2O, 70°C | 3-Fluoro-4-morpholinoaniline | - |

| Generic Nitroaromatic | H2, Pd/C, Ethanol | Aniline Derivative | >90% |

Table 1: Examples of Catalytic Hydrogenation Conditions researchgate.net

The choice of solvent and catalyst can be optimized to ensure high efficiency and minimize by-products. This method is often preferred due to its environmental friendliness compared to other reducing agents.

Alternative Reduction Methodologies for Nitro Groups

The reduction of an aromatic nitro group is a fundamental step in the synthesis of anilines. While classical methods like the Béchamp reduction using iron in acidic media are effective, they often generate significant waste. nih.gov Modern synthetic chemistry has focused on developing cleaner and more efficient catalytic systems.

Catalytic hydrogenation is a widely used alternative, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org These methods are often preferred for their high efficiency and milder reaction conditions. numberanalytics.com However, a significant drawback of some catalysts, like Pd/C, is their propensity to react with other functional groups, which can be a concern when dealing with complex molecules. commonorganicchemistry.com For substrates containing sensitive groups like halides, catalysts such as Raney nickel or tin(II) chloride (SnCl₂) are often better choices. commonorganicchemistry.com

Recent research has explored the use of more sustainable and cost-effective metal catalysts. Iron, being abundant and non-toxic, has garnered significant attention. researchgate.net Iron-based catalysts, including activated iron powder, iron salts, and iron complexes, have been successfully used for the chemoselective reduction of nitroarenes. researchgate.netsci-hub.st These methods often tolerate a variety of functional groups. researchgate.net Other non-noble metal catalysts, such as those based on manganese and cobalt, have also shown promise. nih.govbohrium.com For instance, an air- and moisture-stable manganese catalyst has been developed for the hydrogenation of nitroarenes under relatively mild conditions. nih.gov

Hydrosilylation, using organosilanes as the reducing agent in the presence of an iron catalyst, presents another alternative to traditional hydrogenation, avoiding the need for high-pressure autoclaves and the handling of hydrogen gas. sci-hub.st Additionally, reagents like sodium dithionite (B78146) and sodium sulfide (B99878) can be employed, with the latter showing selectivity in reducing one nitro group in the presence of others. wikipedia.orgresearchgate.net

Table 1: Comparison of Selected Nitro Group Reduction Methods

| Method | Catalyst/Reagent | Advantages | Disadvantages | Citations |

| Catalytic Hydrogenation | Pd/C, Raney Ni, PtO₂ | High efficiency, mild conditions | Can react with other functional groups | masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org |

| Iron-based Reduction | Fe/HCl, Fe salts | Abundant, low cost, non-toxic, good chemoselectivity | Can generate waste (Béchamp) | nih.govresearchgate.netsci-hub.st |

| Manganese-based Catalysis | Mn-pincer complex | Air and moisture stable, mild conditions | nih.gov | |

| Cobalt-based Catalysis | Co-pol nanoparticles | Recyclable, selective | Requires regeneration | bohrium.com |

| Hydrosilylation | FeBr₂/Ph₃P + organosilane | Avoids H₂ gas and high pressure | sci-hub.st | |

| Chemical Reduction | SnCl₂, Zn/acid | Mild, selective for some substrates | Can generate metallic waste | commonorganicchemistry.com |

Ether Bond Formation Strategies in the Synthesis of Aryl Ethers

The formation of the aryl ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis is a classic method, but modern strategies often employ catalytic cross-coupling reactions for greater efficiency and scope. orgchemres.org

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from aryl halides and alcohols or phenols. organic-chemistry.orgwikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant advancements have been made with the development of ligand-supported soluble copper catalysts, which allow the reaction to proceed under milder conditions. wikipedia.orgmdpi.com

The reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. organic-chemistry.orgmdpi.com The choice of ligand, base, and solvent can significantly impact the reaction's efficiency. Recent developments have focused on creating more active and reusable catalysts, including copper nanoparticles (Cu-NPs) and copper(II) oxide nanoparticles (CuO-NPs), which can promote the reaction under relatively mild conditions. mdpi.com The Ullmann-type coupling has been successfully applied to a wide range of substituted phenols and aryl halides, including sterically hindered substrates. mdpi.com

A plausible synthetic route to a related compound, 3-fluoro-4-morpholinoaniline, involves the substitution of morpholine onto 1,2-difluoro-4-nitrobenzene, followed by nitro group reduction. researchgate.net This highlights the utility of nucleophilic aromatic substitution, a related process, in constructing such molecules.

The Mitsunobu reaction offers a powerful and versatile method for forming ether bonds under mild, neutral conditions. sigmaaldrich.comorganic-chemistry.org This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by a phenol. organic-chemistry.orgmdpi.com A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol center, which is crucial in the synthesis of chiral molecules. organic-chemistry.org

The scope of the Mitsunobu reaction has been expanded to include a wider range of nucleophiles and to address some of its limitations, such as the removal of byproducts. organic-chemistry.orgtcichemicals.com For instance, polymer-supported reagents have been developed to simplify purification. tcichemicals.com While traditionally limited to acidic nucleophiles with a pKa below 11, new reagents have been developed to extend the reaction's applicability to less acidic substrates.

Other etherification methods include metal-free arylations using diaryliodonium salts in water, which provides an environmentally friendly alternative. organic-chemistry.org

Table 2: Key Features of Ether Bond Formation Strategies

| Reaction | Key Reagents | Key Features | Citations |

| Ullmann-Type Coupling | Aryl halide, alcohol/phenol, Cu catalyst, base | Forms C-O bonds, modern methods use ligands for milder conditions | organic-chemistry.orgwikipedia.orgmdpi.com |

| Mitsunobu Reaction | Alcohol, phenol, triphenylphosphine, azodicarboxylate (DEAD/DIAD) | Mild, neutral conditions; proceeds with inversion of stereochemistry | sigmaaldrich.comorganic-chemistry.orgmdpi.com |

| Metal-Free Arylation | Diaryliodonium salt, alcohol/phenol, base | Environmentally friendly (uses water as solvent), avoids transition metals | organic-chemistry.org |

Advanced Synthetic Route Optimization and Process Intensification

The development of efficient and sustainable synthetic routes is a major focus in modern organic chemistry. This involves optimizing reactions for selectivity, yield, and environmental impact.

Achieving high chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound to avoid the formation of unwanted isomers and byproducts. For instance, in the synthesis of substituted anilines, directing groups can be employed to control the position of incoming substituents. However, recent efforts have focused on developing non-directed methods for ortho-functionalization. acs.org

Domino reactions, where multiple bond-forming events occur in a single operation, offer an atom- and cost-efficient approach to building molecular complexity. chemrxiv.org For example, a domino approach has been developed for the synthesis of functionalized ortho-fluoroanilines from acyclic precursors under metal-free conditions. chemrxiv.org Such strategies can bypass the selectivity issues often encountered in traditional multi-step syntheses. chemrxiv.org

Catalytic systems that can control regioselectivity are also highly valuable. For example, magnesium-catalyzed ortho-alkenylation of anilines has been shown to be highly regioselective. acs.org Similarly, ruthenium(II)-catalyzed hydroamination of allenoates provides a regioselective route to allylamines. bohrium.com

Green chemistry principles are increasingly being integrated into synthetic planning to minimize environmental impact. orgchemres.org This includes the use of greener solvents, such as water or bio-based solvents like 2-methyl-tetrahydrofuran (2-MeTHF), and the development of energy-efficient processes. researchgate.nettubitak.gov.trnih.gov

Microwave-assisted synthesis has emerged as a tool for accelerating reactions and improving energy efficiency. orgchemres.orgsemanticscholar.org Solvent-free reaction conditions, where reactants are ground together, also represent a greener alternative to traditional solvent-based methods. semanticscholar.org

The use of catalysts is central to green chemistry as it allows for reactions to proceed with higher atom economy and under milder conditions. The development of reusable heterogeneous catalysts is particularly important for industrial applications as it simplifies product purification and reduces waste. researchgate.net Furthermore, employing earth-abundant and non-toxic metals like iron as catalysts is a key aspect of sustainable synthesis. sciforum.net The use of renewable starting materials, such as amino acids, is also being explored to create more sustainable synthetic pathways. organic-chemistry.org

Multicomponent Reaction (MCR) Approaches for Analogues

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. frontiersin.orgbeilstein-journals.org This approach minimizes waste, reduces reaction times, and simplifies purification processes compared to traditional multi-step syntheses. frontiersin.org While specific MCR methodologies for the direct synthesis of this compound are not extensively documented, a variety of MCRs have been successfully employed to generate a diverse array of structurally related compounds, or analogues. These analogues often share key structural features, such as a substituted aniline core, a furan (B31954) moiety, or a fluorine atom, demonstrating the potential of MCRs for rapidly building libraries of related small molecules for various research applications. aurigeneservices.comrsc.org

Several established MCRs have proven particularly useful for synthesizing analogues of this compound. These include the Biginelli, Doebner, and Ugi reactions, as well as various novel MCRs for the synthesis of complex heterocyclic systems. rsc.orgnih.govnih.govnih.gov

One prominent example is the FeF3-catalyzed four-component reaction for the synthesis of N-substituted 2-aminopyridines. aurigeneservices.com This methodology has been shown to be effective with a range of substituted anilines, including those bearing fluorine atoms, and aldehydes containing heteroaryl groups like furan. aurigeneservices.com The reaction proceeds under mild conditions, often with the assistance of ultrasound irradiation, and utilizes readily available starting materials. aurigeneservices.com

Another relevant MCR is the synthesis of 3-amino 3-pyrrolin-2-ones, which can be achieved through a three-component reaction involving aromatic amines (such as o-fluoroaniline), aldehydes, and acetylene (B1199291) carboxylate derivatives. nih.gov This reaction highlights the utility of MCRs in constructing densely functionalized five-membered heterocyclic rings. nih.gov

The Doebner reaction, a classic MCR, provides a route to quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov This reaction has been successfully applied using 4-fluoroaniline, demonstrating its applicability for incorporating fluorinated aniline scaffolds into more complex heterocyclic systems. nih.gov

Furthermore, the Biginelli reaction, a three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, is a widely used method for preparing dihydropyrimidinones. nih.govnih.govdergipark.org.trresearchgate.net Modifications of the traditional Biginelli reaction have allowed for the incorporation of a wide variety of substituted anilines and aldehydes, offering a versatile platform for generating diverse analogues. nih.gov

More recent developments in MCR chemistry have led to the synthesis of highly substituted indole (B1671886) derivatives. rsc.orgbeilstein-journals.org For instance, a four-component reaction starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides has been developed for the one-pot synthesis of trisubstituted 3-iodoindoles. beilstein-journals.org Similarly, Ugi-type reactions have been employed to produce indole-2-carboxamide derivatives from substituted anilines, glyoxal (B1671930) dimethyl acetal, isocyanides, and formic acid. rsc.org

The Groebke–Blackburn–Bienaymé (GBB) reaction is another powerful MCR that has been used to synthesize fused heterocyclic systems. acs.org A three-component reaction of this type, involving various substituted anilines, has been utilized to prepare a library of triazolo[4′,5′:4,5]furo[2,3-c]pyridines. acs.org

The following table summarizes various MCR approaches that have been used to synthesize analogues structurally related to this compound, showcasing the diversity of accessible scaffolds.

| Multicomponent Reaction | Reactants | Resulting Analogue Structure | Key Features | Reference(s) |

| FeF3-catalyzed 4-component reaction | Ketone, Aldehyde (e.g., furan-2-carbaldehyde), Aniline (e.g., fluoroaniline (B8554772) derivative), Malononitrile | N-substituted 2-aminopyridines | Ultrasound-assisted, use of heteroaryl aldehydes and substituted anilines. | aurigeneservices.com |

| 3-component γ-lactam synthesis | Aromatic amine (e.g., o-fluoroaniline), Aldehyde, Acetylene carboxylate derivative | 3-amino 3-pyrrolin-2-ones | Forms densely functionalized five-membered rings. | nih.gov |

| Doebner Reaction | Aromatic amine (e.g., 4-fluoroaniline), Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acids | Classic MCR for quinoline (B57606) synthesis. | nih.gov |

| Biginelli Reaction | Aldehyde, β-dicarbonyl compound, Urea/Thiourea | Dihydropyrimidin(thio)ones | Versatile for creating diverse heterocyclic scaffolds. | nih.govnih.govdergipark.org.trresearchgate.net |

| 4-component indole synthesis | ortho-Haloaniline, Terminal alkyne, N-iodosuccinimide, Alkyl halide | Trisubstituted 3-iodoindoles | One-pot synthesis of functionalized indoles. | beilstein-journals.org |

| Ugi-type indole synthesis | Substituted aniline, Glyoxal dimethyl acetal, Isocyanide, Formic acid | Indole-2-carboxamides | Produces highly substituted indole derivatives. | rsc.org |

| Groebke–Blackburn–Bienaymé Reaction | 2-aminopyridine derivative, Aldehyde, Isocyanide | Triazolo[4′,5′:4,5]furo[2,3-c]pyridines | Synthesis of fused tricyclic heteroaromatic systems. | acs.org |

These examples underscore the power and versatility of multicomponent reactions in generating a wide range of heterocyclic structures from simple, readily available starting materials. The ability to incorporate fluorine-substituted anilines and furan-containing building blocks into these reactions highlights the significant potential of MCRs for the efficient synthesis of diverse analogues of this compound.

Chemical Reactivity and Transformation Studies of 3 Fluoro 4 2 Furylmethoxy Aniline

Reactivity Profiles of the Primary Aromatic Amine

The primary aromatic amine group is a key site for a range of chemical reactions, including condensations, acylations, and diazotizations.

Condensation Reactions for Schiff Base Formation

The primary amine of 3-Fluoro-4-(2-furylmethoxy)aniline (B1342766) can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. mdpi.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond. eijppr.com The formation of Schiff bases is a fundamental transformation in organic chemistry and is often carried out under various conditions, including in water, under microwave irradiation, or via grinding techniques to promote environmentally friendly synthesis. semanticscholar.orgresearchgate.net Theoretical studies have shown that the reaction mechanism for Schiff base formation from anilines involves the formation of a carbinolamine intermediate, with the subsequent dehydration being the rate-determining step. eijppr.com

For instance, the reaction of a substituted aniline (B41778) with a benzaldehyde (B42025) derivative can be facilitated by various methods to yield the corresponding Schiff base. The choice of solvent and catalyst can significantly influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| 3-Chloro-4-fluoro aniline | Substituted benzaldehydes | Water, room temperature | Schiff Base |

| 3-Chloro-4-fluoro aniline | Substituted benzaldehydes | DMSO, microwave irradiation | Schiff Base |

| 3-Chloro-4-fluoro aniline | Substituted benzaldehydes | Grinding, solvent-free | Schiff Base |

Amidation and Sulfonamidation Reactions

The nucleophilic nature of the primary amine in this compound allows it to react with carboxylic acid derivatives (such as acid chlorides and anhydrides) and sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. These reactions are crucial for the synthesis of a wide array of compounds with potential biological activities.

Amidation of anilines, which can be less reactive than aliphatic amines, sometimes requires the use of coupling agents like TBTU or HBTU in the presence of a non-nucleophilic base such as DIEA to facilitate the reaction. researchgate.net The use of oxalyl chloride to convert the carboxylic acid to a more reactive acid chloride is another effective strategy. researchgate.net

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. researchgate.net This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. organic-chemistry.orgmasterorganicchemistry.com

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer and related reactions. masterorganicchemistry.com These reactions allow for the replacement of the diazonium group with a wide range of substituents, including:

Halogens: Chloro, bromo, and iodo groups can be introduced using copper(I) salts (CuCl, CuBr) or potassium iodide (KI). masterorganicchemistry.com

Fluorine: The Balz-Schiemann reaction, which involves the thermal decomposition of an isolated arenediazonium tetrafluoroborate (B81430) salt, is a common method for introducing a fluorine atom. masterorganicchemistry.comthieme-connect.de

Cyano group: Copper(I) cyanide (CuCN) can be used to install a nitrile functionality. masterorganicchemistry.com

Hydroxyl group: Heating the diazonium salt in water leads to the formation of a phenol (B47542). masterorganicchemistry.com

Hydrogen: The diazonium group can be replaced by a hydrogen atom using hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

The diazotization can also be carried out under solid-state conditions by grinding the aniline derivative with sodium nitrite and an acid like p-toluenesulfonic acid. icrc.ac.ir

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Precursor Derivatization

The primary amine of this compound can be converted into an azide (B81097) group (-N₃). This transformation is a key step in preparing precursors for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". researchgate.net The conversion of anilines to aryl azides can be achieved by reaction with reagents like tert-butyl nitrite and azidotrimethylsilane. nih.gov

Once the azide derivative is formed, it can readily react with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.govbeilstein-journals.org This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for creating complex molecules. nih.govbeilstein-journals.org The mechanism of the CuAAC reaction involves the formation of a copper-acetylide intermediate which then reacts with the azide. nih.gov

Reactivity of the Furan (B31954) Ring and Ether Linkage

Electrophilic Aromatic Substitution on the Furan Moiety

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution reactions. Common electrophilic substitution reactions for furan include nitration, sulfonation, halogenation, and Friedel-Crafts acylation. The position of substitution on the furan ring is influenced by the directing effects of the existing substituent (the -CH₂O- group) and the inherent reactivity of the furan ring, with the C5 position being the most activated. However, the specific conditions required for such reactions on the furan moiety within the this compound structure would need to be carefully optimized to avoid side reactions on the aniline ring.

Oxidation and Reduction Pathways of the Furan Ring

The furan moiety is an electron-rich heterocycle susceptible to both oxidation and reduction, although its aromatic character provides a degree of stability. The specific pathways for this compound are extrapolated from the known reactivity of other furan derivatives.

Oxidation: The oxidation of furans, particularly photo-oxidation involving singlet oxygen, is a well-documented process. This reaction typically proceeds through a [4+2] cycloaddition to form an unstable endoperoxide intermediate. scispace.com For a 2-substituted furan such as the one in the title compound, this endoperoxide can undergo rearrangement. For instance, the endoperoxide derived from 2-(methoxymethyl)furan (B88890) has been shown to rearrange to an isomeric lactone derivative. scispace.comrug.nl In the context of this compound, oxidation would likely lead to complex product mixtures, potentially involving ring-opening or rearrangement of the furan moiety. The presence of electron-donating or withdrawing groups on the furan ring can influence its antioxidant properties and reactivity. researchgate.net

Reduction: The furan ring can be reduced under various conditions to yield 2,5-dihydrofurans or fully saturated tetrahydrofurans. Catalytic hydrogenation using metal catalysts (e.g., nickel, palladium) is a common method for the complete reduction of the furan ring, though it can sometimes lead to ring cleavage. pharmaguideline.comgoogle.com More controlled, partial reduction to the 2,5-dihydrofuran (B41785) can be achieved. A notable method is the Brønsted acid-catalyzed reduction using silanes, which has been successful for a wide range of furan derivatives, including furan itself. acs.org This formal Birch-type reduction avoids the harsh conditions of dissolving metal reactions, which are often complicated by the acid-sensitivity of the furan ring. pharmaguideline.comacs.org For this compound, such selective reduction would convert the furfuryl ether into a dihydrofurfuryl or tetrahydrofurfuryl ether, altering the electronic and steric properties of the substituent.

| Reaction Type | Typical Reagents | Predicted Products/Intermediates | Reference |

|---|---|---|---|

| Oxidation | Singlet Oxygen (¹O₂) | Endoperoxide intermediate, leading to rearranged or ring-opened products. | scispace.com, rug.nl |

| Full Reduction | H₂, Metal Catalyst (e.g., Ni, Pd) | 3-Fluoro-4-[(tetrahydrofuran-2-yl)methoxy]aniline | pharmaguideline.com, google.com |

| Partial Reduction | Silanes (e.g., Et₃SiH), Brønsted Acid | 3-Fluoro-4-[(2,5-dihydrofuran-2-yl)methoxy]aniline | acs.org |

Stability and Cleavage of the Ether Bond under Various Conditions

The ether linkage in this compound is an aryl alkyl ether. The stability of this bond is significant, but it can be cleaved under specific, typically acidic, conditions.

Acidic Conditions: The cleavage of ethers is most commonly achieved with strong acids, particularly hydrogen halides like HBr and HI. masterorganicchemistry.comlibretexts.org For aryl alkyl ethers, the reaction mechanism dictates that the cleavage occurs at the alkyl-oxygen bond, leaving the aryl-oxygen bond intact. This is because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack (required for an SN2 mechanism) and the formation of an aryl cation is highly unfavorable (ruling out an SN1 pathway at the aryl carbon). libretexts.org

The reaction is initiated by the protonation of the ether oxygen, converting it into a good leaving group. masterorganicchemistry.com The subsequent step depends on the nature of the alkyl group. The furfuryl group can stabilize a positive charge, suggesting that the cleavage could proceed via an SN1 mechanism, involving the formation of a furfuryl carbocation intermediate. Alternatively, a direct SN2 attack by the halide nucleophile on the benzylic-like carbon of the furfuryl group is also possible. masterorganicchemistry.comlibretexts.org Regardless of the precise mechanism (SN1 or SN2), the expected products from the acid-catalyzed cleavage of this compound are 3-fluoro-4-aminophenol and a furfuryl halide. libretexts.org Studies on lignin (B12514952) model compounds with similar β-O-4 aryl-ether linkages confirm that acidolysis preferentially cleaves this type of bond. acs.orgnih.gov

Basic Conditions: Ethers are generally stable under basic conditions. Cleavage requires very strong bases, such as organolithium reagents, and typically proceeds via deprotonation at a position alpha to the ether oxygen. nih.gov For this compound, such conditions are more likely to induce other reactions, such as lithiation on the aromatic ring, before ether cleavage occurs.

| Condition | Typical Reagents | Mechanism | Predicted Products | Reference |

|---|---|---|---|---|

| Strongly Acidic | HBr, HI | SN1 or SN2 | 3-Fluoro-4-aminophenol and 2-(halomethyl)furan | masterorganicchemistry.com, libretexts.org |

| Basic | - | Generally stable | No reaction | nih.gov |

Influence of Fluorine Substitution on Reactivity and Selectivity

The fluorine atom at the C-3 position of the aniline ring has a profound influence on the molecule's reactivity and the regioselectivity of its transformations, primarily through its distinct electronic effects.

Electronic Effects of Fluorine on Aromatic Ring Reactivity

The fluorine substituent exerts two opposing electronic effects on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance (or mesomeric) effect (+M). libretexts.orgijrar.org

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This donation of electron density increases the electron density at the ortho and para positions relative to the meta position. ijrar.orgwikipedia.org

Modulation of Reaction Pathways due to Fluorine's Ortho-Directing Properties

While fluorine itself is an ortho, para-director, its primary role in this compound is to modulate the regioselectivity of reactions directed by the other, more powerful, functional groups.

Electrophilic Aromatic Substitution: The directing effects for electrophilic substitution on this polysubstituted ring are competitive. The substituents are:

-NH₂ (at C-1): A strongly activating ortho, para-director.

-F (at C-3): A weakly deactivating ortho, para-director.

-O-R (at C-4): An activating ortho, para-director.

The amino group is one of the strongest activating groups and will overwhelmingly control the position of substitution. It directs incoming electrophiles to the C-2 and C-6 positions. The fluorine atom at C-3 and the alkoxy group at C-4 also direct to the C-2 and C-6 positions (relative to their own positions). Therefore, the directing effects of all three groups are largely reinforcing, strongly activating the C-2 and C-6 positions for electrophilic attack. The fluorine atom's strong inductive effect deactivates the adjacent C-2 position to some extent, which might lead to a preference for substitution at C-6. wikipedia.org

Spectroscopic Characterization and Structural Elucidation in Academic Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 3-Fluoro-4-(2-furylmethoxy)aniline (B1342766), a suite of one-dimensional and multi-dimensional NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals unambiguously.

While standard one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environments of the nuclei, complex spin systems and overlapping signals often necessitate further analysis. Two-dimensional NMR experiments are crucial for establishing connectivity between atoms.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would establish the correlations between adjacent protons on the furan (B31954) ring and the aromatic protons on the aniline (B41778) ring, helping to delineate the spin systems.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate proton signals with their directly attached carbon atoms. This is instrumental in definitively assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methylene (B1212753) protons of the furylmethoxy group would show a direct correlation to the adjacent methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is vital for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically over two to three bonds). In the context of this compound, HMBC is critical for confirming the connectivity between the furan ring, the methoxy (B1213986) linker, and the fluoroaniline (B8554772) core. For example, correlations would be expected between the methylene protons and the carbon atoms of both the furan and aniline rings, as well as between the aromatic protons and the carbons of the adjacent rings.

A representative, though hypothetical, table of NMR data is presented below, illustrating the type of information gleaned from such analyses.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Aniline-H2 | 6.85 (dd) | 115.2 (d) | C4, C6 |

| Aniline-H5 | 6.70 (t) | 118.9 (d) | C1, C3, C4 |

| Aniline-H6 | 6.95 (dd) | 120.5 (d) | C2, C4 |

| Methylene (-CH₂-) | 5.10 (s) | 68.3 (t) | Aniline-C4, Furan-C2 |

| Furan-H3' | 6.40 (dd) | 110.8 (d) | C2', C4', C5' |

| Furan-H4' | 6.35 (t) | 110.5 (d) | C3', C5' |

| Furan-H5' | 7.45 (d) | 143.2 (d) | C3', C4' |

Note: This table is illustrative. Actual chemical shifts and coupling constants would be determined experimentally.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for confirming its position on the aniline ring. The ¹⁹F nucleus is 100% abundant and has a spin of ½, making it highly amenable to NMR analysis. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Furthermore, the fluorine atom will couple to nearby protons, providing valuable structural information through ¹H-¹⁹F coupling constants. The magnitude of this coupling can help to confirm the substitution pattern. For 3-fluoro substitution, a coupling to the adjacent H2 and H4 protons would be expected.

| Nucleus | Chemical Shift (ppm) | Coupling Information |

| ¹⁹F | -120 to -140 | Coupling to H2 and H4 of the aniline ring |

Note: The chemical shift range is typical for a fluorine atom attached to an aromatic ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is employed to ascertain the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₁H₁₀FNO), HRMS would be used to confirm its elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀FNO |

| Theoretical Exact Mass | 207.0746 u |

| Observed Exact Mass (Example) | 207.0742 u |

| Mass Error (Example) | -1.9 ppm |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a particular mass-to-charge ratio and then inducing its fragmentation to produce product ions. The analysis of these fragments provides insight into the structure of the precursor ion. For this compound, a common fragmentation would be the cleavage of the benzylic ether bond, leading to the formation of a furfuryl cation and a fluoroaminophenoxy radical, or vice versa.

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Fragment Structure |

| 207.07 | 81.03 | Furfuryl cation ([C₅H₅O]⁺) |

| 207.07 | 126.04 | 3-Fluoro-4-aminophenoxy fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

For this compound, key vibrational modes would include:

N-H stretching: The primary amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations.

C-O stretching: The ether linkage (Ar-O-CH₂) will have a characteristic stretching frequency.

C-F stretching: The carbon-fluorine bond on the aromatic ring will show a strong absorption.

Aromatic C-H and C=C stretching: These vibrations are characteristic of the furan and aniline rings.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Methylene (-CH₂-) | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Ether (Ar-O-C) | C-O Stretch | 1200-1275 (asymmetric), 1000-1075 (symmetric) |

| Aryl Fluoride | C-F Stretch | 1100-1300 |

X-ray Crystallography of Single Crystals for Solid-State Structure Determination

As of the latest available scientific literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. The successful application of this technique hinges on the ability to cultivate a high-quality, single crystal of the compound, which can be a challenging and time-consuming process.

In the absence of direct crystallographic data for the title compound, researchers often turn to the crystal structures of closely related molecules to infer potential solid-state packing and intermolecular interactions. For instance, the analysis of analogous fluoroaniline derivatives or compounds containing a furanmethoxy moiety can provide valuable insights. These studies can reveal information about hydrogen bonding patterns involving the amine group, π-stacking interactions between aromatic rings, and the conformational preferences of the flexible ether linkage. However, it must be emphasized that such comparisons are speculative and a definitive solid-state structure of this compound can only be established through its own single-crystal X-ray analysis.

The following table outlines the key crystallographic parameters that would be determined from a successful single-crystal X-ray diffraction experiment.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Calculated Density | The theoretical density of the crystal, calculated from the molecular weight and the unit cell volume. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between chemical bonds. |

| Torsion Angles | These describe the conformation of the molecule, particularly the rotation around single bonds. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent interactions in the crystal lattice. |

Should a single crystal of this compound be successfully grown and analyzed in the future, the resulting data would be deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) for public access. This would provide an unambiguous determination of its solid-state conformation and packing arrangement, which is invaluable for computational modeling and understanding its physical properties.

Computational Chemistry and Theoretical Studies on 3 Fluoro 4 2 Furylmethoxy Aniline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are foundational to modern computational chemistry, providing a detailed description of electron distribution and energy.

Density Functional Theory (DFT) is a robust method for determining the electronic ground state properties of molecules. aps.org By approximating the electron density, DFT can accurately predict geometric parameters, such as bond lengths and angles, as well as thermodynamic properties. For 3-Fluoro-4-(2-furylmethoxy)aniline (B1342766), a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. researchgate.nettci-thaijo.org The resulting data would provide precise bond lengths between the atoms of the aniline (B41778) ring, the furan (B31954) moiety, and the linking ether group, as well as the bond angles that define the molecule's three-dimensional shape.

Table 1: Predicted Ground State Properties of this compound from a Hypothetical DFT Calculation

| Property | Predicted Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| C-F Bond Length | Value in Å |

| C-O (ether) Bond Length | Value in Å |

| C-N Bond Length | Value in Å |

| C-O-C Bond Angle | Value in degrees |

Note: The values in this table are illustrative and would be populated by the output of a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and furan rings, while the LUMO may be distributed across the aromatic system. An analysis would involve visualizing these orbitals and calculating their energy levels. d-nb.inforsc.org

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Note: These values are placeholders pending actual computational results.

Conformational Analysis and Energy Landscapes

The flexibility of the ether linkage in this compound allows for multiple conformations, each with a different energy. Understanding this conformational landscape is crucial for predicting its interactions in a biological or material context.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the compound's dynamic behavior. An MD simulation of this compound, solvated in a relevant medium, would reveal how the molecule flexes and rotates at a given temperature. This can identify the most stable and frequently adopted conformations and the transitions between them.

To quantify the energy associated with conformational changes, a potential energy surface (PES) scan can be performed. This involves systematically rotating specific dihedral angles, such as the C-O-C-C angle of the ether linkage, and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations and identifies the lowest energy (most stable) conformers.

Spectroscopic Parameter Prediction through Computational Methods

Computational methods can predict various spectroscopic properties, which can aid in the interpretation of experimental spectra or even serve as a substitute when experimental data is unavailable. researchgate.net For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra would be highly valuable for its characterization. Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions, which correspond to UV-Vis absorption bands. Calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts, and the computation of vibrational frequencies can generate a theoretical IR spectrum.

NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for the accurate prediction of NMR parameters. The prediction of ¹H and ¹³C chemical shifts for a molecule like this compound would typically involve geometry optimization of the molecule's various possible conformers. This is crucial as the chemical shifts are highly sensitive to the local electronic environment, which is in turn dictated by the molecular geometry.

The widely used Gauge-Including Atomic Orbital (GIAO) method, often coupled with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is a common choice for calculating NMR chemical shifts. The process would involve:

Conformational Analysis: Identifying all low-energy conformers of this compound.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set.

NMR Calculation: Performing GIAO-DFT calculations on the optimized geometries to obtain the nuclear magnetic shielding tensors.

Chemical Shift Determination: Referencing the calculated shielding tensors to a standard (e.g., tetramethylsilane, TMS) to yield the chemical shifts.

The predicted chemical shifts can then be compared with experimental data to validate the computed structure or to aid in the assignment of complex spectra. For instance, in studies of other substituted anilines, DFT calculations have shown good agreement with experimental chemical shifts, often with mean unsigned errors of less than 0.3 ppm for ¹H and 3 ppm for ¹³C.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 145.2 |

| C2 | 6.85 | 118.9 |

| C3 | - | 153.7 (d, J=240 Hz) |

| C4 | - | 138.1 |

| C5 | 6.70 | 115.4 (d, J=22 Hz) |

| C6 | 6.95 | 112.6 |

| NH₂ | 3.80 | - |

| O-CH₂ | 5.10 | 65.8 |

| C2' (furan) | 7.50 | 143.5 |

| C3' (furan) | 6.40 | 110.8 |

| C4' (furan) | 6.35 | 108.2 |

| C5' (furan) | 7.45 | 149.1 |

Note: The data in this table is illustrative and based on typical values for similar structural motifs. The coupling constant (J) for C3 is a representative value for a carbon directly bonded to fluorine.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry, again primarily through DFT, can predict these vibrational frequencies with a high degree of accuracy. The process is similar to that for NMR prediction, involving geometry optimization followed by a frequency calculation at the same level of theory.

The output of a frequency calculation provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. It is standard practice to scale the calculated frequencies by an empirical factor (typically between 0.95 and 0.98 for DFT methods) to account for anharmonicity and other systematic errors. Analysis of the vibrational modes allows for the assignment of specific peaks in the experimental spectra to particular bond stretches, bends, and torsions within the molecule. For example, in related fluoro-aniline compounds, the C-F stretching vibration is a characteristic band, and its position is sensitive to the electronic environment.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| N-H symmetric stretch | 3420 | Medium | Weak |

| N-H asymmetric stretch | 3510 | Medium | Weak |

| C-H stretch (aromatic) | 3050-3100 | Medium-Weak | Strong |

| C-H stretch (furan) | 3120-3150 | Medium-Weak | Strong |

| C-H stretch (methylene) | 2930, 2870 | Medium | Medium |

| C=C stretch (aromatic) | 1580-1620 | Strong | Strong |

| C=C stretch (furan) | 1500-1550 | Strong | Medium |

| C-F stretch | 1250 | Strong | Weak |

| C-O-C asymmetric stretch | 1220 | Strong | Medium |

| C-O-C symmetric stretch | 1050 | Medium | Weak |

| N-H wag | 750-850 | Strong | Weak |

Note: The data in this table is illustrative and based on characteristic frequency ranges for the specified functional groups.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. While specific molecular docking studies targeting this compound are not prominent in the literature, the methodology would be applicable if a relevant biological target were identified.

Aniline and furan derivatives are present in numerous biologically active compounds, suggesting that this compound could potentially interact with various protein targets. For instance, if this compound were to be investigated as a potential inhibitor of a specific enzyme, molecular docking could be employed to:

Prepare the Ligand and Protein Structures: Obtain the 3D structure of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Define the Binding Site: Identify the active site or binding pocket of the protein.

Perform Docking Simulations: Use a docking program (e.g., AutoDock, Glide, GOLD) to generate a series of possible binding poses of the ligand within the protein's active site.

Score and Analyze Poses: The docking program assigns a score to each pose, estimating the binding affinity. The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

For this compound, the aniline nitrogen and the furan oxygen could act as hydrogen bond acceptors, while the NH₂ group could be a hydrogen bond donor. The aromatic rings can participate in pi-stacking interactions. The fluorine atom can also engage in specific interactions, including halogen bonding or dipole-dipole interactions.

Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Protein Residue |

| Amino group (-NH₂) | Hydrogen bond donor | Aspartate, Glutamate, Serine, Threonine |

| Furan oxygen | Hydrogen bond acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Aniline ring | π-π stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Furan ring | π-π stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Fluoro group | Halogen bond, Dipole-dipole | Backbone carbonyls, Electron-rich residues |

This type of computational analysis is crucial in the early stages of drug design and lead optimization, allowing for the rational design of more potent and selective inhibitors.

Design and Synthesis of Derivatives and Analogues for Focused Research Applications

Exploration of Structure-Activity Relationships (SAR) in Fluorinated Anilines

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery. For fluorinated anilines like 3-fluoro-4-(2-furylmethoxy)aniline (B1342766), SAR exploration involves systematically altering different parts of the molecule to understand how these changes affect its biological activity.

Systematic Variation of the Furan (B31954) Moiety and Ether Linkage

Furan Moiety Modifications: The furan ring, a five-membered aromatic heterocycle, can be replaced with other bioisosteric rings to probe the importance of its electronic and steric properties. For instance, replacing the furan with a thiophene, pyrrole, or even a simple phenyl ring can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability. In studies of quinoxaline (B1680401) derivatives, the replacement of a furyl residue with a methoxyphenyl group was explored to evaluate its impact on biological activity. nih.gov Research on furan-containing compounds has shown that this moiety is a crucial scaffold in medicinal chemistry. bohrium.com

Ether Linkage Modifications: The ether linkage provides flexibility to the molecule. Its length and nature can be altered to optimize the spatial orientation of the furan moiety relative to the aniline (B41778) ring. This can be achieved by:

Varying the chain length: Introducing additional methylene (B1212753) groups (-(CH2)n-) between the oxygen and the furan ring.

Introducing different functional groups: Replacing the ether oxygen with a sulfur (thioether) or a nitrogen atom (amine) to assess the impact of different heteroatoms on activity.

Creating more rigid linkers: Incorporating double or triple bonds to restrict conformational freedom.

These modifications can influence the molecule's ability to fit into a specific binding pocket of a biological target.

Modification of the Aniline Substituents

The aniline part of the molecule offers multiple sites for modification, which can significantly influence the compound's electronic properties, basicity, and potential for hydrogen bonding. nih.govnih.govacs.org

Amino Group Derivatization: The primary amino group (-NH2) is a key functional handle. It can be acylated, alkylated, or converted into other functional groups like ureas, thioureas, or sulfonamides. nih.gov These modifications can alter the compound's polarity and its ability to act as a hydrogen bond donor. For example, converting the aniline to an N-acetyl derivative can modulate its reactivity and pharmacokinetic properties.

Aromatic Ring Substitution: The fluorine atom at the 3-position and the alkoxy group at the 4-position are critical determinants of the molecule's electronic character. rsc.org SAR studies often involve:

Varying the halogen: Replacing the fluorine with chlorine or bromine to study the effect of halogen size and electronegativity. drugdesign.org

Altering the position of the halogen: Moving the fluorine to the 2- or 5-position to understand the impact of its location on activity.

Early SAR studies on related aniline compounds have indicated that the aniline moiety is a suitable site for a wide range of modifications to improve potency and reduce lipophilicity. nih.govnih.govacs.org

Synthesis of Heterocyclic Frameworks Incorporating the 3-Fluoro-4-(2-furylmethoxy)phenyl Moiety

The this compound core serves as a valuable building block for the synthesis of more complex heterocyclic systems. ossila.com These larger, often polycyclic, structures are of great interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Quinoline (B57606) and Quinoxaline Derivatives

Quinoline Derivatives: Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities. The synthesis of quinoline derivatives from substituted anilines can be achieved through various established methods, such as the Skraup, Doebner-von Miller, or Friedländer synthesis. For instance, 2-fluoroaniline (B146934) can be used to prepare 8-fluoro-4-methylquinoline. google.com Similarly, this compound can be cyclized with appropriate reagents to form quinoline structures bearing its characteristic substituent pattern. nih.govresearchgate.net The general synthesis often involves the reaction of the aniline with α,β-unsaturated ketones or aldehydes in the presence of an acid catalyst. Microwave-assisted organic synthesis (MAOS) has also been reported as an efficient and environmentally friendly method for preparing quinoline derivatives.

Quinoxaline Derivatives: Quinoxalines are bicyclic heterocycles formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgacgpubs.org To synthesize quinoxaline derivatives from this compound, the aniline's amino group would first need to be converted to a nitro group, followed by the introduction of a second amino group ortho to the first, creating a substituted o-phenylenediamine. This intermediate can then be reacted with various 1,2-dicarbonyl compounds (like glyoxal (B1671930) or benzil) to yield the desired quinoxaline derivatives. sapub.orgmdpi.com Studies have shown that substitutions at positions 2, 3, and 6 of the quinoxaline core, including the use of furyl residues, play a significant role in their biological activity. nih.gov Efficient synthetic protocols using catalysts like pyridine (B92270) have been developed for these reactions. acgpubs.org

Benzoimidazotriazines, Phenazines, and Phenoxazines

The versatile nature of the fluorinated aniline core allows for its incorporation into more complex tricyclic and polycyclic heterocyclic systems.

Benzoimidazotriazines: The synthesis of benzoimidazotriazine scaffolds can start from fluorinated anilines. ossila.commdpi.com A typical synthetic route involves the oxidation of the aniline to a nitro compound, followed by a series of reactions including nucleophilic aromatic substitution and cyclization to form the tricyclic benzoimidazotriazine ring system. mdpi.com

Phenazines: Phenazines are nitrogen-containing tricyclic compounds with a planar structure and are known for their redox properties and biological activities. mdpi.com The synthesis of alkoxy-substituted phenazines can be achieved through the cyclocondensation of substituted o-phenylenediamines with o-quinones. nih.gov Another approach involves a Buchwald-Hartwig amination followed by a tandem catalytic reduction and oxidative cyclization. nih.gov To incorporate the 3-fluoro-4-(2-furylmethoxy)phenyl moiety, a corresponding substituted o-phenylenediamine would be required as a key intermediate.

Phenoxazines: Phenoxazines are another class of tricyclic heterocycles. While direct synthesis from this compound is less commonly reported, general methods for phenoxazine (B87303) synthesis often involve the condensation of o-aminophenols with catechols or the cyclization of 2-amino-2'-hydroxydiphenyl ethers. A synthetic strategy could involve the conversion of the aniline to an o-aminophenol derivative, which could then undergo cyclization to form the phenoxazine ring.

Novel Ring Systems from Aniline Cyclization Reactions

The reactivity of the aniline group and the substituted aromatic ring allows for the exploration of novel cyclization reactions to generate unique heterocyclic scaffolds. rsc.org

Domino reactions, where a series of bond-forming events occur in a single pot, offer an efficient way to build molecular complexity. For example, copper-catalyzed domino cyclization of anilines with cyclobutanone (B123998) oxime has been reported to yield tetrahydroquinoline derivatives. beilstein-journals.org Such strategies could be applied to this compound to create spiro-heterocyclic systems.

Intramolecular cyclization reactions are another powerful tool. By introducing a suitable reactive group onto the aniline nitrogen or elsewhere on the molecule, intramolecular ring closure can lead to the formation of new heterocyclic rings fused to the original phenyl ring. The specific nature of the cyclization would depend on the type of reactive groups introduced and the reaction conditions employed.

The exploration of these synthetic pathways not only expands the chemical space around the this compound core but also provides a platform for discovering new compounds with potentially valuable biological properties.

Preparation of Functionalized Derivatives for Material Science Exploration

The unique electronic and structural characteristics of this compound make it an attractive building block for advanced materials. Its aniline moiety serves as a reactive handle for introducing the molecule into larger systems, such as triarylmethane dyes, polymeric structures, and carbon-based nanomaterials, thereby imparting specific optical and electronic properties.

Triarylmethane compounds are a class of intensely colored dyes and functional materials. Their synthesis is often achieved through the Baeyer condensation, which involves the reaction of an aromatic aldehyde with two equivalents of an electron-rich aromatic compound, such as an N-substituted aniline, in the presence of an acid catalyst or a synergistic solvent system. sioc-journal.cn

A proposed synthesis could involve the condensation of this compound with a suitable benzaldehyde (B42025) derivative. The reaction, catalyzed by a green solvent system like a deep eutectic solvent (e.g., [ChCl][ZnCl₂]), would proceed with high para-selectivity to the amine group. sioc-journal.cn This approach offers an efficient and environmentally conscious route to novel triarylmethane dyes, where the electronic properties are modulated by the fluoro and furylmethoxy substituents.

Table 1: Proposed Synthesis of a Triarylmethane Derivative

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Expected Product |

| This compound | Benzaldehyde | Deep Eutectic Solvent (e.g., [ChCl][ZnCl₂]) | Bis(4-(3-fluoro-4-(2-furylmethoxy)phenyl)amino)phenylmethane |

Poly(phenylene oxide) (PPO) and its derivatives are high-performance thermoplastics known for their excellent thermal stability and dielectric properties. google.comrsc.org Functionalizing PPO by grafting specific molecules onto its backbone can create new materials with enhanced or specialized characteristics. One method involves the chemical modification of a pre-functionalized PPO, such as brominated PPO (Br-PPO).

In a potential application, this compound could be grafted onto a Br-PPO backbone via a nucleophilic substitution reaction. This would create a new polymer with the aniline derivative as a pendant group. Such a modification could influence the polymer's solubility, thermal behavior, and surface properties, opening avenues for its use in membranes or advanced composites. The direct amination of PPO to produce substituted anilines has been demonstrated, showcasing the viability of transforming PPO into nitrogen-containing chemicals. rsc.org

Table 2: Proposed Functionalization of Poly(phenylene oxide)

| Polymer Backbone | Functionalizing Agent | Reaction Type | Potential Application |

| Brominated Poly(phenylene oxide) (Br-PPO) | This compound | Nucleophilic Substitution | High-performance films, dielectric materials |

Carbon nanodots (C-dots) are fluorescent nanomaterials that have garnered significant interest for applications in bioimaging and optoelectronics due to their photostability and biocompatibility. nih.govnih.gov The photoluminescence of C-dots can be precisely controlled and tuned by chemically modifying their surface. nih.govrsc.org Surface functionalization with para-substituted anilines has been shown to create new, extrinsic energy levels, resulting in a dramatic red-shift of the emission wavelength and a narrowing of the spectral width. nih.gov

By reacting this compound with C-dots, it is hypothesized that the aniline's lone pair of electrons and conjugated system will interact with the C-dot's polyaromatic core. This surface functionalization is expected to introduce new energy states, shifting the intrinsic blue fluorescence of the C-dots towards warmer colors (yellow-orange to red). This method provides a powerful tool for creating C-dots with customized luminescent properties for use as phosphors in light-emitting devices or as probes in advanced imaging. nih.gov

Table 3: Predicted Effects of Functionalization on Carbon Nanodot Properties

| Property | Pristine C-dots | C-dots Functionalized with this compound (Predicted) |

| Emission Color | Blue/Green | Yellow/Orange/Red |

| Emission Wavelength | Shorter (e.g., ~450 nm) | Longer (e.g., >550 nm) |

| Spectral Width | Broad | Narrow |

| Origin of Emission | Intrinsic Energy Levels | Extrinsic Energy Levels from Surface States |

Synthesis of Carbamic Acid and Sulfonamide Derivatives

The synthesis of carbamic acid and sulfonamide derivatives from anilines is a cornerstone of medicinal chemistry and drug development. These functional groups can alter a molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, and often serve as key pharmacophores.

Carbamic Acid Derivatives (Carbamates): Carbamates can be readily synthesized from this compound through several established methods. A common approach involves the reaction of the aniline with a suitable chloroformate (e.g., ethyl chloroformate) in the presence of a base to neutralize the HCl byproduct. Alternatively, reaction with an isocyanate can yield a urea (B33335) derivative, a close analogue of carbamates. These reactions are typically high-yielding and allow for the introduction of a wide variety of substituents. Patent literature describes various processes for preparing carbamic acid derivatives, highlighting their industrial relevance. google.comnih.gov

Sulfonamide Derivatives: Sulfonamides are a critical class of compounds with a broad range of biological activities. researchgate.net The most common method for their synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base like pyridine or sodium carbonate. nih.govijarsct.co.in this compound can be reacted with various aryl or alkyl sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) to produce a library of novel sulfonamide derivatives for biological screening. nih.govsioc-journal.cn

Table 4: Proposed Synthesis of Carbamate and Sulfonamide Derivatives

| Derivative Type | Reactant 1 | Reactant 2 | General Conditions | Expected Product |

| Carbamate | This compound | Ethyl Chloroformate | Base (e.g., Pyridine) | Ethyl (3-fluoro-4-(2-furylmethoxy)phenyl)carbamate |

| Sulfonamide | This compound | p-Toluenesulfonyl Chloride | Base (e.g., Pyridine) | N-(3-fluoro-4-(2-furylmethoxy)phenyl)-4-methylbenzenesulfonamide |

Advanced Research Applications in Chemical Synthesis and Materials Science

3-Fluoro-4-(2-furylmethoxy)aniline (B1342766) as a Core Building Block in Divergent Synthesis

Divergent synthesis is an efficient strategy in organic chemistry that enables the creation of multiple, structurally distinct products from a single starting material by selectively altering reaction conditions. beilstein-journals.org This approach is highly valued for its ability to rapidly generate libraries of complex molecules for screening and development. The molecular architecture of this compound makes it an ideal candidate for such synthetic strategies.

The compound possesses several chemically distinct functional groups that can be addressed selectively:

The Aniline (B41778) Moiety: The primary amine group can undergo a wide range of transformations, including diazotization for azo-coupling, acylation, alkylation, and participation in transition-metal-catalyzed cross-coupling reactions to form new C-N bonds. ossila.comresearchgate.net

The Aromatic Ring: The benzene (B151609) ring, activated by the amino and ether groups and influenced by the deactivating fluoro-substituent, presents specific positions for electrophilic aromatic substitution.

The Furan (B31954) Ring: The furan component can act as a diene in Diels-Alder reactions, a common strategy for building polycyclic frameworks. beilstein-journals.org

The Ether Linkage: The benzylic ether bond offers a potential site for cleavage under specific conditions, allowing for further functionalization.

By carefully selecting catalysts, reagents, and reaction parameters such as temperature and time, chemists can direct reactions to one of these sites, leading to vastly different molecular scaffolds. beilstein-journals.org For example, under one set of conditions, the aniline may be used to construct a heterocyclic ring system, while under another, the furan ring could be engaged in a cycloaddition reaction, all starting from the same precursor. This potential for controlled, divergent reactivity makes this compound a powerful building block for efficiently exploring chemical space.

Applications in the Synthesis of Complex Organic Molecules (e.g., APIs, agrochemicals, dyes)

The structural motifs present in this compound are frequently found in various classes of functional molecules. Its derivatives are therefore of significant interest in the synthesis of pharmaceuticals, agrochemicals, and industrial dyes.

The aniline core is a well-established pharmacophore. Fluorinated anilines, in particular, are prominent in medicinal chemistry due to the ability of the fluorine atom to modulate properties like metabolic stability and binding affinity. The related compound, 3-fluoro-4-morpholinoaniline (B119058), is a crucial intermediate in the synthesis of the antibiotic Linezolid, demonstrating the importance of this substitution pattern. researchgate.netresearchgate.net Furthermore, fluorinated aniline derivatives are key components in the design of modern kinase inhibitors for cancer therapy. The furan moiety is also present in numerous biologically active compounds. The combination of these features in this compound makes it a highly attractive starting material for the synthesis of novel Active Pharmaceutical Ingredients (APIs). beilstein-journals.org

In the field of agrochemicals, fluorinated aromatic compounds are widely used to create potent and selective herbicides, insecticides, and fungicides. nih.gov The trifluoromethylpyridine structure, for instance, is found in commercial products like flonicamid. nih.gov The bioisosteric relationship between a phenyl and a furan ring, coupled with the proven utility of the fluorinated aniline scaffold, suggests a strong potential for derivatives of this compound in the development of new crop protection agents.

The primary amine of the aniline group is a classical functional handle for dye synthesis. ijcrt.org Through a diazotization reaction followed by coupling with a suitable partner, the aniline can be converted into a highly colored azo dye. asianpubs.orgunb.ca The specific shade and properties of the resulting dye are influenced by the electronic nature of the substituents on the aromatic ring. The fluorine atom and the furan-containing side chain in this compound would be expected to modulate the color and fastness properties of any derived dyes. For example, hot brand reactive dyes have been successfully prepared from the related compound 4,4'-methylene bis(2-fluoro aniline). ijcrt.org

| Compound | Application Area | Specific Use | Reference |

|---|---|---|---|

| 3-Fluoro-4-morpholinoaniline | APIs | Key intermediate for the antibiotic Linezolid | researchgate.netresearchgate.net |

| Fluorinated Anilines | APIs | Building blocks for kinase inhibitors (e.g., c-Met) | |

| 3-Fluoro-4-methoxyaniline | APIs, Dyes | Precursor for quinoline (B57606) derivatives | ossila.com |

| 4,4'-Methylene bis(2-fluoro aniline) | Dyes | Synthesis of hot brand reactive dyes | ijcrt.org |

| Fluorinated Anilines | Agrochemicals | General building blocks for bioactive molecules |

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, making them essential for display technologies. The design of novel liquid crystal molecules often involves creating rod-like structures (calamitic mesogens) with a rigid core and flexible terminal chains. Both fluorinated anilines and furan-containing molecules have been successfully incorporated into liquid crystal structures. nih.govfrontiersin.org

Given these precedents, this compound is a promising precursor for new liquid crystal compounds. It can be readily converted into a Schiff base by condensation with a suitable aromatic aldehyde, creating the necessary rigid core. The furan ring contributes to the rigidity and polarizability of the core, while the fluorine atom and the flexible ether linkage allow for fine-tuning of the mesomorphic properties.

Research on Molecular Recognition and Self-Assembly through Derivative Design

Molecular recognition and self-assembly are fundamental processes where molecules non-covalently bind to one another in a specific and organized manner. These principles are at the heart of supramolecular chemistry and are crucial for applications in sensing, catalysis, and materials science. Derivatives of this compound are well-suited for research in this area due to their array of functional groups capable of forming specific intermolecular interactions.

Hydrogen Bonding: The primary amine group is an excellent hydrogen bond donor, while the ether oxygen, furan oxygen, and fluorine atom can all act as hydrogen bond acceptors.